molecular formula C26H14F3NO3 B403005 6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B403005
M. Wt: 445.4g/mol
InChI Key: DYPJTZZNSTZSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound characterized by its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of a suitable solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of solventless conditions, which not only simplifies the process but also aligns with green chemistry principles . This method involves simple heating and relatively quick reactions, followed by purification using environmentally friendly techniques.

Chemical Reactions Analysis

Types of Reactions

6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized isoindoline-1,3-dione derivatives .

Scientific Research Applications

6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological processes . The compound’s structure allows it to bind to the receptor’s allosteric site, influencing its activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C26H14F3NO3

Molecular Weight

445.4g/mol

IUPAC Name

6-benzoyl-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C26H14F3NO3/c27-26(28,29)16-8-4-9-17(14-16)30-24(32)20-11-5-10-18-19(12-13-21(22(18)20)25(30)33)23(31)15-6-2-1-3-7-15/h1-14H

InChI Key

DYPJTZZNSTZSHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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